molecular formula C24H38O4<br>(C8H17COO)2C6H4<br>C24H38O4 B129133 Diisooctyl phthalate CAS No. 131-20-4

Diisooctyl phthalate

Cat. No. B129133
CAS RN: 131-20-4
M. Wt: 390.6 g/mol
InChI Key: IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Description

Diisooctyl phthalate (DIOP) is a phthalate ester used as a plasticizer, which is a substance added to plastics to increase their flexibility, transparency, durability, and longevity. It is a colorless and odorless liquid that is soluble in oil and organic solvents but not in water. Phthalates like DIOP are widely used in the manufacturing of a variety of consumer products, including plastic packaging materials, toys, medical devices, and many others.

Synthesis Analysis

Several methods have been developed for the synthesis of diisooctyl phthalate, focusing on the esterification of phthalic anhydride with alcohols. One approach utilizes acid functionalized ionic liquids as catalysts, which has shown to be an environmentally friendly method with a high conversion rate of 98% and the catalyst being reusable up to 8 times without significant loss of activity . Another method employs solid superacid SO42-/TiO2 as a catalyst, achieving an 83.7% conversion rate under optimal conditions . Microwave irradiation in the presence of sodium bisulfate monohydrate has also been used, resulting in a high conversion rate of 98.6% . Di-n-octyl tin oxide has been used as an aprotic acid catalyst, yielding over 98% under the optimum conditions . Additionally, functionalized Brønsted acid ionic liquids have been shown to catalyze the synthesis effectively, with an esterification rate of over 98.6% . Reactive distillation catalyzed by sulfuric acid has been studied, offering simplicity in product treatment and a high conversion rate of 99% .

Molecular Structure Analysis

The molecular structure of diisooctyl phthalate consists of a benzene ring with two ester groups attached to it. Each ester group is connected to an isooctyl alcohol moiety. The molecular structure is responsible for its plasticizing properties, as the long aliphatic chains provide the flexibility needed in various plastic materials.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of diisooctyl phthalate, such as its solubility in organic solvents, low volatility, and resistance to water, make it an ideal plasticizer for many applications. Its hypocholesterolemic and hypotriglyceridemic effects have been observed in animal studies, suggesting that it can influence lipid metabolism . However, its use has raised health concerns due to potential toxicological effects, such as the induction of hepatic peroxisome proliferation and effects on the development of the ovary in prenatally exposed Wistar rats .

Relevant Case Studies

Case studies have shown that exposure to diisooctyl phthalate can have biological effects. For instance, it has been found to induce hypolipidemia and enhance hepatic catalase and carnitine acetyltransferase activities in rats and mice, which is associated with hepatomegaly and an increase in peroxisome population in liver cells . Another study has indicated that diisooctyl phthalate can enhance the development of putative preneoplastic lesions in rat liver, suggesting a potential role in carcinogenesis . Additionally, prenatal exposure to a related phthalate, diisobutyl phthalate, has been shown to affect ovarian development in Wistar rats , raising concerns about the potential reproductive toxicity of phthalates.

Scientific Research Applications

  • Phthalate Exposure and Health Risks : Phthalates, including DIOP, are widely used as plasticizers in consumer products. Human exposure, primarily through dietary sources, dermal absorption, and air inhalation, has raised health concerns. Biomonitoring studies have detected phthalates in urine, serum, breast milk, and semen, indicating widespread human exposure. Notably, exposure to phthalates has been linked to adverse reproductive outcomes, diabetes, obesity, allergies, and asthma (Wang, Zhu, & Kannan, 2019).

  • Degradation of Phthalates : Research on the efficient degradation of diisobutyl phthalate, a close relative of DIOP, has been conducted using the electro-Fenton process. This advanced oxidation process has shown promising results in removing DiBP from water, suggesting potential applications for DIOP degradation (Yang et al., 2020).

  • Effects on Reproductive Health : Studies on the effects of phthalate mixtures, which include compounds like DIOP, have shown adverse impacts on reproductive health. For instance, exposure to these mixtures has been observed to reduce antral follicle growth, induce oocyte fragmentation, and decrease hormone production in laboratory settings (Zhou & Flaws, 2016).

  • Environmental Presence and Risks : Phthalates are ubiquitous in the environment, especially in residential buildings. Their presence in indoor environments, particularly in dust, poses health risks, especially to children. Studies have shown that modern decoration and the use of household cleaning products are associated with higher phthalate concentrations, which are linked to asthma and allergy in children (Sun et al., 2017).

  • Phthalates in Food and Packaging : Phthalates, including DIOP, have been detected in various food products and packaging materials. Their presence in food products can lead to dietary exposure, which is a major route of human exposure to these chemicals (Fierens et al., 2012).

Safety And Hazards

Exposure to DIOP can cause irritation to the eyes and mucous membrane . In animals, it has been shown to cause liver damage and teratogenic effects . It is also considered a potential occupational carcinogen .

Future Directions

There is now a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . Further studies are needed to determine the pathways and sources of phthalates migration in the food chain .

properties

IUPAC Name

bis(6-methylheptyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
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InChI Key

IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID50873226
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Molecular Weight

390.6 g/mol
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Physical Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Boiling Point

1288 °F at 760 mmHg (USCG, 1999), 370 °C
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Flash Point

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c.
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Solubility

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none
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Density

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99
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Vapor Density

13.5 (Air = 1), Relative vapor density (air = 1): 13.5
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Vapor Pressure

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Product Name

Diisooctyl phthalate

Color/Form

Nearly colorless, viscous liquid

CAS RN

27554-26-3, 131-20-4, 71097-28-4
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Melting Point

-4 °C /From Table/, -45 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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